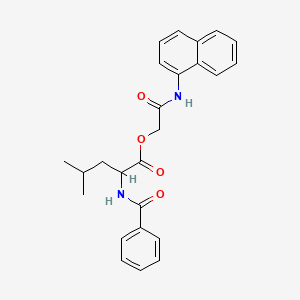![molecular formula C17H25N3O4S B4961260 1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}azepane](/img/structure/B4961260.png)
1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}azepane, also known as L-690,330, is a chemical compound that belongs to the class of azepane sulfonamides. This compound has been the subject of extensive scientific research due to its potential application in the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of 1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}azepane is not fully understood. However, it is believed to work by blocking the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to block the activity of certain ion channels in the nervous system, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}azepane has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to reduce seizures in animal models of epilepsy. In addition, it has been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}azepane in lab experiments is its specificity. It has been shown to selectively inhibit the activity of COX-2, without affecting the activity of COX-1, which is involved in the production of protective prostaglandins in the stomach. This makes it a potentially safer alternative to non-steroidal anti-inflammatory drugs (NSAIDs), which can cause gastrointestinal side effects. However, one of the limitations of using 1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}azepane in lab experiments is its relatively low potency compared to other COX-2 inhibitors.
Future Directions
There are several future directions for the research on 1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}azepane. One direction is to further investigate its potential use in the treatment of neuropathic pain and epilepsy. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to optimize the synthesis method and improve the potency of 1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}azepane for lab experiments.
Conclusion
In conclusion, 1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}azepane is a chemical compound that has been extensively studied for its potential application in the treatment of various diseases. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the treatment of neuropathic pain and epilepsy. Its anti-cancer properties also make it a potential candidate for the treatment of cancer. However, further research is needed to fully understand its mechanism of action and optimize its potency for lab experiments.
Synthesis Methods
The synthesis of 1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}azepane involves the reaction of 3-nitro-4-(1-piperidinyl)benzenesulfonyl chloride with azepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The product is then purified using column chromatography to obtain pure 1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}azepane.
Scientific Research Applications
1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}azepane has been extensively studied for its potential application in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and cancer.
properties
IUPAC Name |
1-(3-nitro-4-piperidin-1-ylphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c21-20(22)17-14-15(8-9-16(17)18-10-4-3-5-11-18)25(23,24)19-12-6-1-2-7-13-19/h8-9,14H,1-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUJYGJBBOCADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-Nitro-4-(piperidin-1-yl)phenyl]sulfonyl}azepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-chlorophenyl)amino]acrylonitrile](/img/structure/B4961182.png)
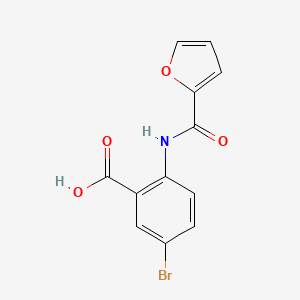
![N-(3-nitrophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4961212.png)
![2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone](/img/structure/B4961219.png)
![2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B4961224.png)
![methyl 5-(aminocarbonyl)-2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4961231.png)
![N-[3-(4-morpholinyl)propyl]-4-nitro-2-(trifluoromethyl)aniline](/img/structure/B4961238.png)
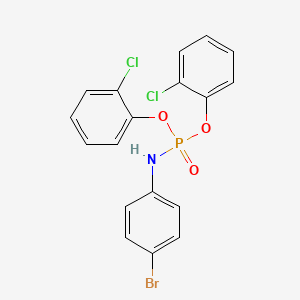
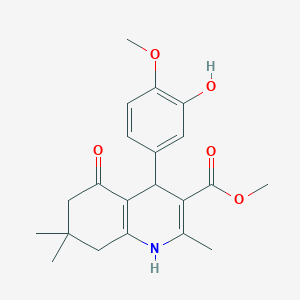
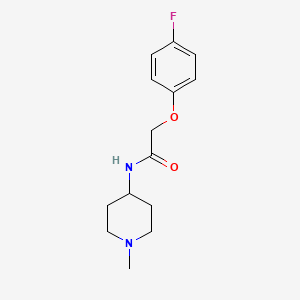
![2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide](/img/structure/B4961278.png)
![2-((1-adamantylmethyl){[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4961289.png)
![3-[5-(1,1-dimethylpropyl)-2-oxocyclohexyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4961290.png)
